molecular formula C9H13ClN2OS B13333902 (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride

(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B13333902
M. Wt: 232.73 g/mol
InChI Key: KIWFYIKNBLSDAZ-UHFFFAOYSA-N
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Description

(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic compound that belongs to the class of azetidines and thiophenes. This compound is characterized by the presence of a four-membered azetidine ring and a thiophene ring, which are connected through a methanone group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Substituted azetidine derivatives

Mechanism of Action

The mechanism of action of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the azetidine and thiophene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2OS

Molecular Weight

232.73 g/mol

IUPAC Name

[3-(methylamino)azetidin-1-yl]-thiophen-2-ylmethanone;hydrochloride

InChI

InChI=1S/C9H12N2OS.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H

InChI Key

KIWFYIKNBLSDAZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(=O)C2=CC=CS2.Cl

Origin of Product

United States

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